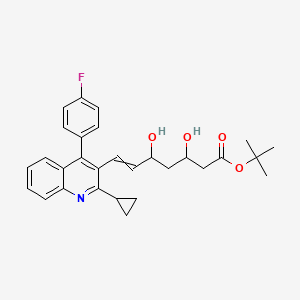

tert-Buthyl Pitavastatin

Description

BenchChem offers high-quality tert-Buthyl Pitavastatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Buthyl Pitavastatin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H32FNO4 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3 |

InChI Key |

RCARMBIYAHBUHR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Tert-Butyl Pitavastatin in Lipid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl pitavastatin (B1663618) is a prodrug of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Following oral administration, the tert-butyl ester is rapidly hydrolyzed to its active form, pitavastatin. This guide delineates the mechanism of action of pitavastatin in modulating lipid metabolism, supported by quantitative data from extensive clinical research, detailed experimental protocols, and visual representations of the key signaling pathways. While specific data for the tert-butyl ester is limited, its pharmacological activity is directly attributable to the systemic exposure of pitavastatin.

Pitavastatin distinguishes itself within the statin class through its potent low-density lipoprotein cholesterol (LDL-C) lowering effects at low doses and a metabolic profile that minimizes drug-drug interactions mediated by the cytochrome P450 system.[1][2] Its primary therapeutic action is the reduction of elevated total cholesterol (TC), LDL-C, apolipoprotein B (Apo B), and triglycerides (TG), coupled with an increase in high-density lipoprotein cholesterol (HDL-C).[3][4]

Primary Mechanism of Action: Inhibition of HMG-CoA Reductase

The cornerstone of pitavastatin's lipid-lowering effect is its competitive inhibition of HMG-CoA reductase.[5][6][7] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical and rate-limiting step in the cholesterol biosynthesis pathway.[5][8] By binding to the active site of HMG-CoA reductase with high affinity, pitavastatin effectively blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[9][10][11]

The structural similarity of statins to the natural substrate, HMG-CoA, allows for this potent competitive inhibition.[9] This reduction in intracellular cholesterol synthesis, primarily within hepatocytes, sets in motion a cascade of regulatory events aimed at restoring cholesterol homeostasis.[8][10]

Signaling Pathway for HMG-CoA Reductase Inhibition

The following diagram illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of pitavastatin.

Downstream Effects on Lipid Metabolism

The inhibition of hepatic cholesterol synthesis by pitavastatin triggers a compensatory mechanism orchestrated by the Sterol Regulatory Element-Binding Protein 2 (SREBP-2).

Upregulation of LDL Receptors

Reduced intracellular cholesterol levels lead to the activation of SREBP-2.[12][13] This transcription factor translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, most notably the gene encoding the LDL receptor.[12][14] The resulting increase in the expression of LDL receptors on the surface of hepatocytes enhances the clearance of circulating LDL-C from the bloodstream.[6][8] This is the primary mechanism by which pitavastatin and other statins lower plasma LDL-C levels.

Modulation of Other Lipoproteins

-

Very Low-Density Lipoprotein (VLDL): Sustained inhibition of cholesterol synthesis in the liver also leads to a decrease in the production and secretion of VLDL particles, which are precursors to LDL.[6][8]

-

Triglycerides (TG): The reduction in VLDL levels contributes to a decrease in plasma triglyceride concentrations.[15] Some evidence also suggests that pitavastatin may increase the production of lipoprotein lipase (B570770) in adipocytes, further aiding in triglyceride clearance.[9]

-

High-Density Lipoprotein (HDL-C): Pitavastatin has been shown to consistently increase HDL-C levels.[16][17] The proposed mechanisms for this effect include the inhibition of Rho activity and the protection of Apolipoprotein A1 (ApoA1), a major component of HDL, from catabolism.[9] Additionally, pitavastatin can increase the expression of ABCA1, a key transporter involved in reverse cholesterol transport, through SREBP2-mediated transcription and PPARα-mediated protein stabilization.[18]

SREBP-2 Signaling Pathway

The following diagram outlines the SREBP-2 mediated upregulation of LDL receptors in response to pitavastatin.

Quantitative Efficacy in Lipid Parameter Modulation

The clinical efficacy of pitavastatin has been extensively documented in numerous studies. The following tables summarize the dose-dependent effects of pitavastatin on key lipid parameters.

Table 1: Dose-Dependent Reduction of LDL-C, Total Cholesterol, and Triglycerides by Pitavastatin

| Dose (mg/day) | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) |

| 1 | 33.3 | 23.3 | 13.0 |

| 2 | - | - | - |

| 4 | - | - | - |

| 16 | 54.7 | 39.0 | 28.1 |

| Data compiled from a meta-analysis of 47 studies.[15][19] A dose-dependent linear relationship was observed, with every two-fold increase in dose resulting in an approximate 5.35% decrease in LDL cholesterol, 3.93% in total cholesterol, and 3.76% in triglycerides.[15] |

Table 2: Comparative Efficacy of Pitavastatin with Other Statins on LDL-C Reduction

| Pitavastatin Dose | Comparator Statin and Dose | Outcome |

| 2 mg | Atorvastatin 10 mg | Comparable efficacy[2][3] |

| 4 mg | Pravastatin (B1207561) 40 mg | Superior to pravastatin[3] |

| 2 mg | Simvastatin 20 mg & 40 mg | Comparable efficacy[3] |

| 2 mg | Rosuvastatin 2.5 mg | Rosuvastatin was superior[3] |

| 2 mg | Pravastatin 10 mg | Significantly greater LDL-C reduction (-37.6% vs -18.4%)[20] |

| Data from various comparative clinical trials.[2][3][20] |

Table 3: Effect of Pitavastatin on HDL-C Levels

| Study Population | Pitavastatin Dose | Duration | HDL-C Increase (%) |

| Hypercholesterolemia | 2 mg | 4 weeks | 6.0 |

| Hypercholesterolemia | 2 mg | 52 weeks | 8.2 (vs 2.9 for Atorvastatin 10 mg) |

| All patients (LIVES study) | 1-4 mg | 104 weeks | 5.9 |

| Patients with low baseline HDL-C (<40 mg/dL) | 1-4 mg | 104 weeks | 24.6 |

| Data from multiple clinical studies.[16][21][22] Pitavastatin demonstrates a sustained, and in some patient populations, a progressive increase in HDL-C levels over long-term treatment.[17][21] |

Experimental Protocols

The investigation of HMG-CoA reductase inhibitors like pitavastatin involves a variety of in vitro and in vivo experimental protocols.

In Vitro HMG-CoA Reductase Activity Assay

This assay is fundamental to determining the inhibitory potential of a compound against the target enzyme.

Principle: The activity of HMG-CoA reductase is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.[23]

General Protocol:

-

Reagent Preparation: Prepare assay buffer, a stock solution of HMG-CoA reductase, NADPH solution, HMG-CoA substrate solution, and the test inhibitor (pitavastatin) at various concentrations.[23]

-

Reaction Setup: In a 96-well UV-compatible plate, combine the assay buffer, NADPH, and the test inhibitor or vehicle control.

-

Enzyme Addition: Add HMG-CoA reductase to each well to initiate the reaction, except for the blank controls.[23]

-

Substrate Addition & Measurement: Add the HMG-CoA substrate to start the reaction. Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Calculate the rate of NADPH consumption from the change in absorbance over time. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be calculated using appropriate software.[24]

Experimental Workflow for HMG-CoA Reductase Inhibition Assay

Cellular Cholesterol Synthesis Assay

This assay measures the effect of the inhibitor on de novo cholesterol synthesis within a cellular context.

Principle: Cultured cells, typically human hepatoma cells like HepG2, are incubated with a radiolabeled precursor, such as [14C]-acetic acid. The amount of radiolabel incorporated into newly synthesized cholesterol is then quantified to determine the inhibitory effect of the compound.

General Protocol:

-

Cell Culture: Plate HepG2 cells and grow to a desired confluency.

-

Treatment: Treat the cells with varying concentrations of pitavastatin or a vehicle control for a specified period.

-

Radiolabeling: Add [14C]-acetic acid to the culture medium and incubate for several hours to allow for incorporation into newly synthesized sterols.

-

Lipid Extraction: Wash the cells and extract the total lipids using a solvent system (e.g., hexane-isopropanol).

-

Separation and Quantification: Separate the cholesterol from other lipids using thin-layer chromatography (TLC). Scrape the cholesterol spot from the TLC plate and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Compare the amount of radioactivity in the cholesterol fraction of treated cells to that of control cells to determine the percentage of inhibition of cholesterol synthesis.

Conclusion

Tert-butyl pitavastatin, through its active metabolite pitavastatin, exerts a potent and multifaceted effect on lipid metabolism. Its primary mechanism, the competitive inhibition of HMG-CoA reductase, initiates a cascade of events that culminates in a significant reduction of LDL-C and other atherogenic lipoproteins. This is primarily achieved through the SREBP-2-mediated upregulation of hepatic LDL receptors. Furthermore, pitavastatin's ability to increase HDL-C levels provides an additional benefit in the management of dyslipidemia. The quantitative data from numerous clinical trials underscore its efficacy and establish its position as a valuable therapeutic agent for managing lipid disorders and reducing cardiovascular risk. The experimental protocols outlined provide a framework for the continued investigation and characterization of HMG-CoA reductase inhibitors.

References

- 1. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitavastatin: a new HMG-CoA reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Systematic Review of Randomized Clinical Trials on the Efficacy and Safety of Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pitavastatin: Package Insert / Prescribing Information / MOA [drugs.com]

- 7. Drug Monograph: Pitavastatin (Livalo) [ebmconsult.com]

- 8. ahajournals.org [ahajournals.org]

- 9. medscape.com [medscape.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Targeting SREBP-2-Regulated Mevalonate Metabolism for Cancer Therapy [frontiersin.org]

- 13. The RORɣ/SREBP2 pathway is a master regulator of cholesterol metabolism and serves as potential therapeutic target in t(4;11) leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irrespub.com [irrespub.com]

- 15. Pitavastatin for lowering lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pitavastatin: novel effects on lipid parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jstage.jst.go.jp [jstage.jst.go.jp]

- 19. cochranelibrary.com [cochranelibrary.com]

- 20. A randomized, double-blind trial comparing the efficacy and safety of pitavastatin versus pravastatin in patients with primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pitavastatin: clinical effects from the LIVES Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. assaygenie.com [assaygenie.com]

- 24. japsonline.com [japsonline.com]

In-Silico Modeling of Tert-butyl Pitavastatin Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico evaluation of tert-butyl pitavastatin's binding affinity to its pharmacological target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Tert-butyl pitavastatin (B1663618) is recognized as a synthetic intermediate and potential impurity in the manufacturing of pitavastatin, a potent statin used for the management of hypercholesterolemia.[1] Understanding its interaction with HMG-CoA reductase is crucial for assessing its potential biological activity and for impurity profiling. This document outlines detailed experimental protocols for molecular docking and molecular dynamics simulations to comparatively analyze the binding affinities of pitavastatin and its tert-butyl derivative. Furthermore, it presents a structured approach to data interpretation and visualization of the relevant biological pathways and computational workflows.

Introduction

Statins are a class of drugs that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol synthesis.[2][3] By competitively inhibiting this enzyme, statins effectively lower circulating cholesterol levels.[2] Pitavastatin is a highly effective synthetic statin with a distinctive cyclopropyl (B3062369) group.[4] In the synthesis of pitavastatin, various intermediates and byproducts can be formed, including tert-butyl esters of pitavastatin.[5][6] The presence of a bulky tert-butyl group in place of the carboxylic acid on the heptenoic acid side chain could significantly alter the molecule's binding affinity and inhibitory potential against HMG-CoA reductase.

In-silico modeling offers a powerful and cost-effective approach to predict and analyze these molecular interactions.[7][8] Techniques such as molecular docking and molecular dynamics (MD) simulations can provide deep insights into the binding modes, interaction energies, and stability of ligand-protein complexes.[7][8] This guide details the methodologies to conduct a comparative in-silico study of pitavastatin and tert-butyl pitavastatin.

Signaling Pathway: The Mevalonate Pathway

The mevalonate pathway is the metabolic cascade responsible for the synthesis of cholesterol and other isoprenoids. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a critical and early committed step in this pathway. Inhibition of this enzyme is the primary mechanism of action for statins.

Caption: The Mevalonate Pathway and the inhibitory action of statins.

Experimental Protocols

This section details the proposed in-silico experimental workflow for comparing the binding affinities of pitavastatin and tert-butyl pitavastatin with HMG-CoA reductase.

In-Silico Experimental Workflow

The overall computational workflow is depicted below.

Caption: Workflow for in-silico binding affinity analysis.

Preparation of HMG-CoA Reductase Structure

-

Obtain Crystal Structure: Download the 3D crystal structure of human HMG-CoA reductase in complex with a statin (e.g., PDB ID: 1HW9) from the Protein Data Bank.[7]

-

Protein Preparation:

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file.

-

Add hydrogen atoms to the protein structure.

-

Assign appropriate protonation states to ionizable residues at a physiological pH (7.4).

-

Perform energy minimization of the protein structure to relieve any steric clashes using a suitable force field (e.g., AMBER, CHARMM).

-

Ligand Preparation

-

Generate 3D Structures: Create 3D structures of pitavastatin and tert-butyl pitavastatin using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Ligand Optimization:

-

Perform geometry optimization and energy minimization of the ligands using a quantum mechanical method (e.g., DFT with B3LYP functional) or a molecular mechanics force field (e.g., MMFF94).

-

Assign partial atomic charges to the ligand atoms.

-

Molecular Docking

-

Define Binding Site: Identify the active site of HMG-CoA reductase based on the position of the co-crystallized statin in the original PDB file. Define a grid box encompassing this binding pocket.

-

Docking Protocol:

-

Utilize a molecular docking program such as AutoDock Vina or Schrödinger's Glide.[9]

-

Set the protein as a rigid receptor and the ligands as flexible molecules.

-

Perform the docking simulation, allowing the program to explore various conformations and orientations of the ligands within the active site.

-

Generate a set of docked poses for each ligand, ranked by their docking scores.

-

Molecular Dynamics (MD) Simulations

-

System Setup:

-

Select the best-docked pose for each ligand-protein complex based on the docking score and visual inspection of key interactions.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Protocol:

-

Use an MD simulation package like GROMACS or AMBER.

-

Assign a suitable force field for the protein (e.g., AMBER ff19SB) and ligands (e.g., GAFF2).

-

Perform energy minimization of the entire system.

-

Gradually heat the system to a physiological temperature (310 K) under NVT (constant number of particles, volume, and temperature) ensemble.

-

Equilibrate the system under NPT (constant number of particles, pressure, and temperature) ensemble for a sufficient duration (e.g., 10-20 ns).

-

Run the production MD simulation for an extended period (e.g., 100-200 ns) to ensure adequate sampling of conformational space.[7][8]

-

Binding Free Energy Calculations

-

MM/PBSA or MM/GBSA Method:

-

Extract snapshots from the stable portion of the MD simulation trajectory.

-

Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method to calculate the binding free energy (ΔG_bind).[10]

-

This method calculates the free energy of the complex, protein, and ligand individually and then determines the binding free energy.

-

Data Presentation

The quantitative data obtained from the in-silico analyses should be summarized in clear, structured tables for easy comparison.

Table 1: Molecular Docking Results

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Pitavastatin | -9.5 (Hypothetical) | Arg590, Ser684, Asp690, Lys691 | 3 (Hypothetical) |

| Tert-butyl Pitavastatin | -7.8 (Hypothetical) | Arg590, Ser684 | 1 (Hypothetical) |

Table 2: Molecular Dynamics Simulation and Binding Free Energy Results

| Ligand | Average RMSD (Å) | Average RMSF (Å) | ΔG_bind (MM/GBSA) (kcal/mol) |

| Pitavastatin | 1.2 (Hypothetical) | 0.8 (Hypothetical) | -45.2 (Hypothetical) |

| Tert-butyl Pitavastatin | 2.5 (Hypothetical) | 1.5 (Hypothetical) | -28.7 (Hypothetical) |

Conclusion

This technical guide outlines a robust in-silico methodology for the comparative analysis of pitavastatin and tert-butyl pitavastatin binding to HMG-CoA reductase. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable data on the binding affinities and interaction patterns of these compounds. The presented workflow and data structuring provide a clear path for investigating the potential impact of the tert-butyl ester modification on the inhibitory activity of pitavastatin. The findings from such a study would be instrumental for drug development professionals in understanding the pharmacological profile of process-related impurities.

References

- 1. Blog Details [chemicea.com]

- 2. DSpace [helda.helsinki.fi]

- 3. Pitavastatin: a new HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 6. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Computational Evaluation of Statin Analogs Targeting HMG-CoA Reductase for Coronary Artery Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calculate Protein-Ligand Binding Affinities with the Extended Linear Interaction Energy Method: Application on the Cathepsin S Set in the D3R Grand Challenge 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

Tert-Butyl Pitavastatin as a Prodrug of Pitavastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618) is a potent HMG-CoA reductase inhibitor highly effective in lowering low-density lipoprotein cholesterol (LDL-C). The strategic use of a prodrug approach, by transiently modifying the active molecule, can offer advantages in drug delivery and pharmacokinetics. This technical guide explores the concept of tert-Butyl Pitavastatin as a potential prodrug of Pitavastatin. While tert-Butyl Pitavastatin is a well-documented intermediate in the synthesis of Pitavastatin calcium, its evaluation as a prodrug is not yet a matter of public scientific record. This document, therefore, provides a comprehensive overview of the synthesis of tert-Butyl Pitavastatin, the theoretical framework for its action as a prodrug, and a detailed, albeit hypothetical, experimental protocol for its evaluation. This guide is intended to serve as a foundational resource for researchers interested in the development of novel statin prodrugs.

Introduction

Statins are the cornerstone of therapy for hypercholesterolemia and the prevention of cardiovascular diseases.[1] Their mechanism of action involves the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Pitavastatin is a highly potent synthetic statin with a distinct metabolic profile, being minimally metabolized by the cytochrome P450 system, which reduces the potential for drug-drug interactions.[2]

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The prodrug strategy is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug. For statins, which are carboxylic acids, esterification to form a prodrug can enhance lipophilicity, potentially improving membrane permeability and altering distribution profiles. Simvastatin and lovastatin (B1675250) are examples of commercially successful lactone prodrugs that are hydrolyzed in vivo to their active hydroxy acid forms.[3]

This guide focuses on tert-Butyl Pitavastatin, the tert-butyl ester of Pitavastatin. While its synthesis is established as a key step in the manufacturing of Pitavastatin calcium, its potential as a prodrug remains unexplored in published literature.[4][5][6][7] This document will therefore outline the known synthesis of tert-Butyl Pitavastatin and propose a comprehensive framework for its evaluation as a prodrug of Pitavastatin.

Synthesis of tert-Butyl Pitavastatin

The synthesis of tert-Butyl Pitavastatin is described in the patent literature as an intermediate in the production of Pitavastatin calcium. A common synthetic route involves the coupling of a quinoline (B57606) phosphonium (B103445) salt with a protected aldehyde derivative, followed by deprotection and hydrolysis steps.

A representative synthetic scheme is the Wittig reaction between triphenyl[-2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium] bromide and (4R,6S)-(E)-6-formyl-2,2-dimethyl-1,3-dioxane-4-yl] acetic acid tertiary butyl ester. The resulting protected intermediate is then subjected to acidic conditions to remove the acetonide protecting group, yielding tert-Butyl Pitavastatin.[8]

Tert-Butyl Pitavastatin as a Prodrug: A Conceptual Framework

The central hypothesis for tert-Butyl Pitavastatin acting as a prodrug is its potential for in vivo hydrolysis to the active Pitavastatin acid. The bulky tert-butyl group is expected to render the molecule more lipophilic than Pitavastatin, which may influence its absorption and distribution characteristics.

The conversion of the inactive ester prodrug to the active carboxylic acid is anticipated to be catalyzed by esterases, such as carboxylesterases, which are abundant in the liver, plasma, and other tissues.[9] This enzymatic conversion is crucial for the therapeutic efficacy of the prodrug.

Cholesterol Biosynthesis and Pitavastatin's Mechanism of Action

Pitavastatin exerts its lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in the synthesis of cholesterol. This inhibition leads to a reduction in intracellular cholesterol levels in hepatocytes, which in turn upregulates the expression of LDL receptors on the cell surface. The increased number of LDL receptors enhances the clearance of LDL-C from the circulation, thereby lowering plasma LDL-C levels.[1]

Hypothetical Experimental Protocols for the Evaluation of tert-Butyl Pitavastatin as a Prodrug

The following experimental workflows are proposed to systematically evaluate the potential of tert-Butyl Pitavastatin as a prodrug. These protocols are based on established methodologies for the characterization of other statin prodrugs.

In Vitro Studies

5.1.1. Chemical Stability

-

Objective: To assess the stability of tert-Butyl Pitavastatin in aqueous solutions at different pH values, mimicking the conditions of the gastrointestinal tract and physiological pH.

-

Methodology:

-

Prepare solutions of tert-Butyl Pitavastatin in buffers of pH 1.2 (simulated gastric fluid), 6.8 (simulated intestinal fluid), and 7.4 (physiological buffer).

-

Incubate the solutions at 37°C.

-

At various time points, withdraw aliquots and analyze the concentration of tert-Butyl Pitavastatin and the appearance of Pitavastatin using a validated HPLC method.

-

5.1.2. Enzymatic Hydrolysis

-

Objective: To determine the rate of conversion of tert-Butyl Pitavastatin to Pitavastatin in the presence of liver enzymes and plasma esterases.

-

Methodology:

-

Incubate tert-Butyl Pitavastatin with liver microsomes (human and rat) in the presence of NADPH.

-

Separately, incubate tert-Butyl Pitavastatin with fresh plasma (human and rat).

-

At specified time intervals, quench the reaction and extract the analytes.

-

Quantify the concentrations of tert-Butyl Pitavastatin and Pitavastatin using LC-MS/MS.

-

Calculate the rate of hydrolysis and the half-life of the prodrug.

-

5.1.3. HMG-CoA Reductase Inhibition Assay

-

Objective: To confirm that the hydrolysis product of tert-Butyl Pitavastatin is the active inhibitor of HMG-CoA reductase.

-

Methodology:

-

Perform an in vitro HMG-CoA reductase activity assay using a commercially available kit.

-

Determine the IC50 values for Pitavastatin and the hydrolysate of tert-Butyl Pitavastatin (obtained from the enzymatic hydrolysis assay).

-

Compare the inhibitory potency to confirm the bioactivation of the prodrug.

-

In Vivo Studies (Animal Model, e.g., Rats)

5.2.1. Pharmacokinetic Study

-

Objective: To compare the pharmacokinetic profiles of tert-Butyl Pitavastatin and Pitavastatin following oral and intravenous administration.

-

Methodology:

-

Administer equimolar doses of tert-Butyl Pitavastatin and Pitavastatin to different groups of rats via oral gavage and intravenous injection.

-

Collect blood samples at predetermined time points.

-

Analyze the plasma concentrations of both the prodrug and the active drug using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability).

-

5.2.2. Pharmacodynamic Study

-

Objective: To evaluate the lipid-lowering efficacy of tert-Butyl Pitavastatin in a hyperlipidemic animal model.

-

Methodology:

-

Induce hyperlipidemia in rats through a high-fat diet.

-

Administer daily oral doses of tert-Butyl Pitavastatin, Pitavastatin, or vehicle for a specified period.

-

At the end of the treatment period, collect blood samples and measure the levels of total cholesterol, LDL-C, HDL-C, and triglycerides.

-

Compare the lipid-lowering effects of the prodrug with the active drug and the control group.

-

Data Presentation

All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Hydrolysis of tert-Butyl Pitavastatin

| Biological Matrix | Half-life (min) | Rate of Pitavastatin Formation (nmol/min/mg protein) |

| Human Liver Microsomes | ||

| Rat Liver Microsomes | ||

| Human Plasma | ||

| Rat Plasma |

Disclaimer: The table above is a template for data presentation. No actual experimental data for tert-Butyl Pitavastatin is currently available in the public domain.

Table 2: Pharmacokinetic Parameters of Pitavastatin after Oral Administration of tert-Butyl Pitavastatin vs. Pitavastatin in Rats

| Compound Administered | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| tert-Butyl Pitavastatin | tert-Butyl Pitavastatin | |||

| Pitavastatin | ||||

| Pitavastatin | Pitavastatin |

Disclaimer: The table above is a template for data presentation. No actual experimental data for tert-Butyl Pitavastatin is currently available in the public domain.

Conclusion

The concept of tert-Butyl Pitavastatin as a prodrug of Pitavastatin presents an intriguing avenue for research in drug delivery and development. While its role as a synthetic intermediate is well-established, its potential to enhance the therapeutic profile of Pitavastatin through a prodrug strategy warrants investigation. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of its chemical stability, enzymatic conversion, and in vivo pharmacokinetic and pharmacodynamic properties. The successful validation of tert-Butyl Pitavastatin as a prodrug could pave the way for the development of a new generation of statin therapies with improved clinical outcomes. Further research is essential to substantiate the hypotheses presented in this technical guide.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Statin Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. WO2012063254A1 - Novel polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 6. US8912333B2 - Polymorphs of pitavastatin calcium - Google Patents [patents.google.com]

- 7. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Tert-Butyl Pitavastatin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of tert-butyl pitavastatin (B1663618), an important intermediate in the production of pitavastatin. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the relevant biological pathway and experimental workflow.

Introduction

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] By reducing endogenous cholesterol production, pitavastatin effectively lowers low-density lipoprotein (LDL) cholesterol levels in the body.[1][3] Tert-butyl pitavastatin serves as a key precursor in the synthesis of pitavastatin, offering advantages in purification and handling during the manufacturing process. This guide details the chemical synthesis and subsequent analytical characterization of this crucial intermediate.

Synthesis of Tert-Butyl Pitavastatin

The synthesis of tert-butyl pitavastatin can be achieved through various routes. A common approach involves the Wittig reaction to couple the quinoline (B57606) core with the heptenoate side chain, followed by deprotection of a protecting group. Presented below is a representative synthetic protocol compiled from established methodologies.

Experimental Protocol: Synthesis

A reported method for the synthesis of tert-butyl pitavastatin involves the reaction of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate with a phosphonium (B103445) bromide compound in the presence of a base.[5] This is followed by deprotection of the acetonide group under acidic conditions to yield tert-butyl pitavastatin.

Step 1: Wittig Reaction

-

To a solution of tert-butyl-2-((4R,6S)-6-formyl-2,2-dimethyl-l,3-dioxan-4-yl)acetate (0.751 kg) in dimethyl sulfoxide (B87167) (7 L), add [2-cyclopropyl-4-(4-fluorophenyl)-quinolin-3-ylmethyl]-triphenylphosphonium bromide (1 kg) and potassium carbonate (0.67 kg).[5]

-

Stir the reaction mixture at 25°C for 10 hours under a nitrogen atmosphere.[5]

-

Upon completion, quench the reaction with water and extract the product with toluene.[5]

-

Concentrate the organic layer and isolate the intermediate, (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-flourophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, using isopropanol.[5]

-

Recrystallize the product from methanol (B129727).[5]

Step 2: Deprotection

-

To a solution of the intermediate from Step 1 (100 g) in methanol (1 L), add 1N HCl solution (272.8 mL) at 25°C.[5]

-

Stir the reaction mixture for 8 hours.[5]

-

Cool the reaction mixture to 15°C and add a 10% sodium hydroxide (B78521) solution (23.2 g).[5]

-

Stir the mixture for an additional 4 hours at 25°C.[5]

-

Quench the reaction in pre-boiled water and adjust the pH to approximately 8.0 with 1N HCl.[5]

-

Wash the aqueous layer with methylene (B1212753) dichloride. The aqueous layer contains the sodium salt of tert-butyl pitavastatin.[5]

-

Further purification can be achieved by acidification and extraction to isolate the final product, tert-butyl pitavastatin.

Characterization of Tert-Butyl Pitavastatin

Comprehensive characterization is essential to confirm the identity, purity, and structural integrity of the synthesized tert-butyl pitavastatin. The following are standard analytical techniques employed for this purpose.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₉H₃₂FNO₄ | [6] |

| Molecular Weight | 477.6 g/mol | [6] |

| Appearance | White to pale yellow powder | [7] |

| Melting Point | 120-122 °C | [8] |

Spectroscopic and Chromatographic Data

| Technique | Key Findings/Parameters | Reference |

| ¹H NMR | Spectra available for confirmation of proton environments. | [9] |

| Mass Spectrometry (MS) | Exact Mass: 477.23153666 Da | [6] |

| High-Performance Liquid Chromatography (HPLC) | A variety of methods exist for purity analysis. A representative method uses a C18 column with a mobile phase of acetonitrile (B52724) and water (pH 3.0) with trifluoroacetic acid, with detection at 249 nm. | [10] |

| Infrared Spectroscopy (IR) | Characteristic peaks at 3413, 3005, 2971, 1733, 1604, 1512, 1489, 1152, and 766 cm⁻¹ have been reported for a crystalline form. | [8] |

| Powder X-ray Diffraction (PXRD) | Crystalline forms exhibit characteristic peaks at 8.07, 10.19, 12.15, 14.52, 16.25, 17.45, 17.90, 19.49, 21.84 and 25.3 ±0.2 degrees of 2θ. | [8] |

Experimental Protocols: Characterization

High-Performance Liquid Chromatography (HPLC)

-

System: A liquid chromatography system with a C₁₈ column (250 × 4.6 mm, 5 µm) and a photodiode array detector.[11]

-

Mobile Phase: A mixture of methanol and 0.1% orthophosphoric acid in water (80:20 v/v), with the pH adjusted to 6.5.[11]

-

Flow Rate: 1.2 mL/min.[11]

-

Detection: 249 nm.[10]

-

Sample Preparation: Prepare a stock solution of tert-butyl pitavastatin in the mobile phase and dilute to an appropriate concentration for analysis.[10]

Mass Spectrometry (MS)

-

System: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is commonly used for sensitive detection.[12]

-

Ionization: Electrospray ionization (ESI) in positive mode.[12][13]

-

Mobile Phase: A typical mobile phase is methanol/water (75:25, v/v) with 0.05% formic acid.[13]

-

Detection: Monitor the transition of the parent ion to a characteristic fragment ion. For pitavastatin (as a reference), the transition m/z 422.4 → m/z 290.3 is used.[12]

Mechanism of Action: Pitavastatin

The therapeutic effect of pitavastatin, the active pharmaceutical ingredient derived from tert-butyl pitavastatin, is achieved through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the cholesterol biosynthesis pathway.[1][3] The inhibition of this enzyme leads to a cascade of events that ultimately reduces circulating LDL cholesterol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pitavastatin: a Distinctive Lipid-Lowering Drug - Page 2 [medscape.com]

- 3. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 5. WO2012025939A1 - Pitavastatin calcium and process for its preparation - Google Patents [patents.google.com]

- 6. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nanobioletters.com [nanobioletters.com]

- 8. US20120016129A1 - Process for Preparing Pitavastatin, Intermediates and Pharmaceuctically Acceptable Salts Thereof - Google Patents [patents.google.com]

- 9. tert-Butyl Pitavastatin(586966-54-3) 1H NMR [m.chemicalbook.com]

- 10. japsonline.com [japsonline.com]

- 11. ijpsr.com [ijpsr.com]

- 12. researchgate.net [researchgate.net]

- 13. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Pitavastatin Esters: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin (B1663618), a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has a well-established role in the management of hypercholesterolemia.[1][2] While the development of many drugs involves the synthesis of various ester prodrugs to improve pharmacokinetic properties, the story of pitavastatin esters is primarily one of metabolic transformation rather than synthetic prodrug design. This technical guide delves into the core aspects of pitavastatin's ester derivatives, focusing on its major metabolites: pitavastatin lactone and the ester-type glucuronide conjugate. We will explore the discovery of pitavastatin, its mechanism of action, the metabolic pathways leading to its ester forms, and the available pharmacokinetic data. Detailed experimental protocols for assays relevant to statin evaluation are also provided, alongside visualizations of key pathways and workflows.

Introduction to Pitavastatin

Pitavastatin was discovered in Japan and is a powerful member of the statin class of medications used to lower elevated cholesterol levels.[3] It is a fully synthetic statin, a characteristic that distinguishes it from some of the earlier statins derived from fungal sources.[4] Pitavastatin is indicated for the treatment of primary hyperlipidemia and mixed dyslipidemia.[5][6] Its chemical structure, featuring a cyclopropyl (B3062369) group, contributes to its high potency and distinct metabolic profile.[7]

The primary therapeutic action of pitavastatin is the competitive inhibition of HMG-CoA reductase.[6][8] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the biosynthesis of cholesterol in the liver.[8] By inhibiting this step, pitavastatin reduces the intracellular cholesterol pool, which in turn upregulates the expression of LDL receptors on hepatocytes. This leads to increased clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream.[8][9]

The Ester Metabolites of Pitavastatin

The development of pitavastatin has not prominently featured the creation of synthetic ester prodrugs. Instead, the relevant "pitavastatin esters" are its metabolites formed in vivo. The two primary ester-related metabolites are pitavastatin lactone and an ester-type glucuronide conjugate.

Pitavastatin Lactone

Pitavastatin lactone is the major metabolite of pitavastatin found in human plasma.[5][8] It is formed through an intramolecular esterification of the parent drug. This lactonization is a key step in the metabolic pathway of pitavastatin.

Ester-Type Pitavastatin Glucuronide Conjugate

The formation of pitavastatin lactone occurs via an ester-type glucuronide conjugate.[5][8] This conjugation is mediated by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7.[8] This metabolic route is significant because pitavastatin is only minimally metabolized by the cytochrome P450 (CYP) system, particularly CYP2C9 and to a lesser extent CYP2C8.[3][8] This low reliance on the CYP450 pathway reduces the risk of drug-drug interactions compared to other statins that are more heavily metabolized by these enzymes.[7]

Signaling Pathway and Experimental Workflows

HMG-CoA Reductase Inhibition Pathway

The mechanism of action of pitavastatin is centered on the inhibition of the mevalonate pathway. The following diagram illustrates this key signaling cascade.

References

- 1. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pitavastatin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

High-performance liquid chromatography (HPLC) method for tert-butyl pitavastatin analysis.

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tert-butyl pitavastatin (B1663618), a key intermediate and potential process-related impurity in the synthesis of pitavastatin.[1] This method is based on established reversed-phase HPLC principles for pitavastatin and its related substances.

Introduction

Tert-butyl pitavastatin is a critical precursor in the manufacturing of pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[2] Monitoring the purity and concentration of this intermediate is essential for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This proposed HPLC method provides a reliable approach for the determination of tert-butyl pitavastatin.

Chromatographic Conditions

A reversed-phase HPLC method was developed to achieve optimal separation and quantification of tert-butyl pitavastatin. The method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile, ensuring good peak shape and resolution.

| Parameter | Recommended Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | 0.05M Sodium Phosphate Buffer (pH 4.5) : Acetonitrile (50:50, v/v)[3] |

| Flow Rate | 1.2 mL/min[3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | 35°C |

| Detection Wavelength | 245 nm[3] |

| Run Time | 10 minutes |

System Suitability

System suitability tests are crucial to ensure the HPLC system is performing correctly. These tests should be performed before any sample analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |

Method Validation Summary

The proposed method should be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following is a summary of typical validation parameters.

| Validation Parameter | Typical Results |

| Linearity (Concentration Range) | 10 - 150 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | ~0.5 µg/mL |

| Limit of Quantification (LOQ) | ~1.5 µg/mL |

Experimental Protocols

Preparation of Standard Stock Solution (1000 µg/mL)

-

Accurately weigh approximately 25 mg of tert-butyl pitavastatin reference standard.

-

Transfer the standard into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent (Acetonitrile:Water, 50:50 v/v) and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature.

-

Make up the volume to 25 mL with the diluent and mix thoroughly.

Preparation of Working Standard Solutions

-

Pipette appropriate volumes of the Standard Stock Solution into separate volumetric flasks.

-

Dilute with the diluent to obtain working standard solutions at desired concentrations (e.g., for a linearity curve from 10 to 150 µg/mL).

Preparation of Sample Solution

-

Accurately weigh a sample containing tert-butyl pitavastatin.

-

Transfer the sample to a suitable volumetric flask.

-

Add diluent to approximately 70% of the flask's volume.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Allow the solution to cool to room temperature.

-

Make up the volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for this HPLC analysis.

Caption: Workflow for the preparation of standard solutions.

Caption: General workflow for the HPLC analysis.

Caption: Data processing and reporting steps.

References

Application Notes and Protocols for Tert-Butyl Pitavastatin in Cell Culture Experiments

Introduction

Tert-butyl pitavastatin (B1663618) is the tert-butyl ester form of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Like other statins, it blocks the conversion of HMG-CoA to mevalonate (B85504), a critical step in the cholesterol biosynthesis pathway.[3][4] Beyond its well-known lipid-lowering effects, pitavastatin has garnered significant interest in oncological research due to its pro-apoptotic and anti-proliferative effects on various cancer cell lines.[5][6][7] These "pleiotropic" effects, independent of cholesterol reduction, make it a valuable tool for investigating cellular signaling pathways and a potential candidate for drug repurposing in cancer therapy.[8]

This document provides detailed protocols for the use of tert-butyl pitavastatin in cell culture experiments, including methods for assessing cell viability and apoptosis, and summarizes key quantitative data from published studies.

Mechanism of Action

Pitavastatin exerts its anti-cancer effects through multiple mechanisms, primarily stemming from the inhibition of the mevalonate pathway. This blockade not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[8][9] These molecules are vital for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras and Rho, which are crucial for cell growth, proliferation, and survival.

Key signaling pathways affected by pitavastatin include:

-

Induction of Apoptosis: Pitavastatin has been shown to induce apoptosis in cancer cells by activating the intrinsic and extrinsic pathways, marked by the cleavage of caspases-3, -7, -8, and -9, and PARP.[6][10][11] This can be triggered by the downregulation of survival signals like AKT and ERK.[6]

-

Autophagy Flux Blockade: In some cancer cell lines, pitavastatin blocks autophagy flux, leading to an accumulation of FOXO3a protein.[12] This, in turn, induces endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately causing apoptosis.[12][13]

-

Cell Cycle Arrest: The compound can cause cell cycle arrest at the G1 phase, an effect linked to the upregulation of cell cycle regulators such as p21 and p53.[6][10]

Data Presentation

The following table summarizes the effects of pitavastatin on various cancer cell lines as reported in the literature. This data can guide the selection of appropriate concentrations and treatment times for your specific cell line.

| Cell Line | Assay Type | Concentration Range | Treatment Duration | Key Findings & IC50 |

| SCC15 (Oral Cancer) | Cell Viability (CytoTox-Glo) | Various concentrations | 48 hours | Significant reduction in cell viability.[5][12] |

| SW480 (Colon Cancer) | Cell Viability (CytoTox-Glo) | Various concentrations | 48 hours | Significant reduction in cell viability.[5][12] |

| Huh-7 (Liver Cancer) | Cell Viability | 5 µM | 1, 2, 4, 6 days | Time-dependent decrease in cell viability.[10][14] |

| SMMC7721 (Liver Cancer) | Cell Viability | 5 µM | 1, 2, 4, 6 days | Time-dependent decrease in cell viability.[10][14] |

| Human T-Cells | Proliferation Assay | Nanomolar concentrations | 72 hours | Potent inhibition of T-cell proliferation; IC50 of 3.6 nM (freshly stimulated) and 48.5 nM (pre-activated).[15][16] |

| Ovcar-3 & Ovcar-8 (Ovarian Cancer) | Caspase Activity | 1 µM | 48 hours | Increased activity of caspases 8, 9, and 3/7.[11] |

| REH (Leukemia) | Proliferation Assay (CCK-8) | Not specified | 48 hours | Inhibition of cell proliferation with an IC50 of 449 nM.[17] |

| REH-VR (Vincristine-Resistant Leukemia) | Proliferation Assay (CCK-8) | Not specified | 48 hours | More potent inhibition of proliferation with an IC50 of 217 nM.[17] |

Experimental Protocols

1. Preparation of Tert-Butyl Pitavastatin Stock Solution

-

Reagent: Tert-Butyl Pitavastatin

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO), cell culture grade.

-

Procedure:

-

Allow the vial of solid tert-butyl pitavastatin to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM primary stock solution by dissolving the appropriate amount of tert-butyl pitavastatin in high-quality DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.79 mg of tert-butyl pitavastatin (M.W. 479.55 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[1]

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

-

When ready to use, thaw an aliquot and dilute it to the final desired concentration in pre-warmed cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

2. Cell Viability Assay (CytoTox-Glo™ or similar)

This protocol is adapted from methodologies used to assess the effect of pitavastatin on cancer cell viability.[12][18]

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well clear-bottom, opaque-walled plates

-

Tert-butyl pitavastatin stock solution

-

Cytotoxicity assay kit (e.g., CytoTox-Glo™ from Promega)

-

-

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1,500-5,000 cells per well in 100 µL of complete medium.[10][12] The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of assay.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Treatment: Prepare serial dilutions of tert-butyl pitavastatin in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[18][19]

-

Assay: Following the treatment period, perform the cytotoxicity assay according to the manufacturer's instructions. For the CytoTox-Glo™ assay, this involves adding the AAF-Glo™ Reagent to measure dead-cell protease activity, followed by a lysis reagent to measure total cell number.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

-

3. Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11][12]

-

Materials:

-

Selected cell line

-

Complete cell culture medium

-

96-well opaque-walled plates

-

Tert-butyl pitavastatin stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with tert-butyl pitavastatin as described in the cell viability protocol (Steps 1-3). Include a positive control (e.g., staurosporine) and a vehicle control.

-

Incubation: Incubate for the desired treatment duration (e.g., 48 hours).[12]

-

Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. b. Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. c. Add 100 µL of the prepared reagent to each well. d. Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds. e. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Analysis: Normalize the data to the vehicle control to determine the fold-change in caspase-3/7 activity.

-

Visualizations

Caption: Experimental workflow for assessing the effects of tert-butyl pitavastatin on cultured cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 5. Frontiers | Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux [frontiersin.org]

- 6. The Anti-Cancer Effect of Pitavastatin May Be a Drug-Specific Effect: Subgroup Analysis of the TOHO-LIP Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hopkinsmedicine.org [hopkinsmedicine.org]

- 8. Pleiotropic effects of pitavastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Statins kill cancer cells by starving them to death - Futurity [futurity.org]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pitavastatin Induces Cancer Cell Apoptosis by Blocking Autophagy Flux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pitavastatin suppressed liver cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pitavastatin Is a Highly Potent Inhibitor of T-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chemotherapeutic Activity of Pitavastatin in Vincristine Resistant B-Cell Acute Lymphoblastic Leukemia [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Validated HPLC-UV Method for the Quantification of Tert-Butyl Pitavastatin

Introduction

Tert-butyl pitavastatin (B1663618) is a key intermediate and metabolite of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.[1][2] Accurate quantification of tert-butyl pitavastatin is crucial for process monitoring, quality control of drug substances, and metabolic studies. This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the determination of tert-butyl pitavastatin. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a drug development setting.

Chemical Properties of Tert-Butyl Pitavastatin

A thorough understanding of the analyte's chemical properties is fundamental to analytical method development.

| Property | Value | Reference |

| Chemical Name | tert-butyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | [3] |

| Molecular Formula | C29H32FNO4 | [1][4][5][6][7][8][9] |

| Molecular Weight | 477.57 g/mol | [5][6][7][8][9] |

| CAS Number | 586966-54-3 | [1][4][5][6][7] |

| Appearance | White to Off-White Solid | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in DMSO. | [2][6] |

Experimental Protocols

1. Materials and Reagents

-

Tert-Butyl Pitavastatin Reference Standard (Purity >98%)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Orthophosphoric Acid (AR Grade)

-

Deionized Water (18.2 MΩ·cm)

-

0.45 µm Nylon Syringe Filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 244 nm |

| Run Time | 10 minutes |

3. Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of tert-butyl pitavastatin reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

For Drug Substance: Accurately weigh an appropriate amount of the tert-butyl pitavastatin sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.

-

For In-process Samples: Dilute the sample with the mobile phase to a theoretical concentration within the linear range of the method.

-

All sample and standard solutions should be filtered through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.6 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| Specificity | No interference from common excipients and degradation products |

Workflow and Diagrams

The overall workflow for the analytical method development and validation is depicted below.

Caption: Workflow for HPLC method development and validation.

The logical relationship for sample analysis is outlined in the following diagram.

Caption: Protocol for sample and standard analysis.

Conclusion

The described HPLC-UV method provides a reliable and efficient means for the quantification of tert-butyl pitavastatin. The method is straightforward, utilizing common reagents and instrumentation, and has been validated to meet the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of pitavastatin and its related compounds.

References

- 1. Tert-buthyl Pitavastatin | CAS#:586966-54-3 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tert-Buthyl Pitavastatin | C29H32FNO4 | CID 53395166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl Pitavastatin [sincopharmachem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tert-buthyl Pitavastatin | 586966-54-3 [chemicalbook.com]

- 7. aschemicals.com [aschemicals.com]

- 8. Pitavastatin t-Butyl Ester | CAS No- 586966-54-3 | Simson Pharma Limited [simsonpharma.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

Application Note: Quantitative Analysis of Pitavastatin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Pitavastatin (B1663618) is a synthetic inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. It is prescribed for the treatment of hyperlipidemia to reduce elevated total cholesterol and LDL-cholesterol levels. Monitoring the concentration of pitavastatin in plasma is crucial for pharmacokinetic (PK) and bioequivalence (BE) studies during drug development and clinical trials. This application note details a robust, sensitive, and rapid Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of pitavastatin in human plasma.

Principle of the Method This method employs a simple protein precipitation technique for sample extraction, followed by chromatographic separation on a C18 reversed-phase column. The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used to ensure high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both pitavastatin and its stable isotope-labeled internal standard (SIL-IS), Pitavastatin-D4. The use of a SIL-IS is considered the gold standard as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]

Experimental Protocols

1. Materials and Reagents

-

Standards: Pitavastatin reference standard, Pitavastatin-D4 internal standard (IS).

-

Solvents: HPLC-grade acetonitrile (B52724) and methanol.

-

Reagents: Formic acid (reagent grade), ultrapure water.

-

Matrix: Drug-free human plasma (K2-EDTA).

2. Instrumentation

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients/isocratic flow.

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Standard and Sample Preparation

-

Stock Solutions:

-

Prepare primary stock solutions of pitavastatin (1 mg/mL) and Pitavastatin-D4 (1 mg/mL) in methanol.

-

From these, prepare separate working stock solutions by serial dilution in a 50:50 mixture of acetonitrile and water.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Prepare a series of working standard solutions for the calibration curve by diluting the pitavastatin working stock.

-

Spike 5% (v/v) of these working solutions into drug-free human plasma to obtain final concentrations for the calibration curve, typically ranging from 0.2 to 200 ng/mL.[2][3]

-

Prepare QC samples in plasma at a minimum of three concentration levels: low, medium, and high (e.g., 0.6, 60, and 160 ng/mL).

-

-

Plasma Sample Preparation Protocol:

-

Aliquot 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Pitavastatin-D4 internal standard working solution (e.g., at 100 ng/mL) to all tubes except the blank matrix.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.[4][5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

| Column | Agilent Zorbax SB-C18, 1.8 µm, 4.6 x 150 mm[4][5] |

| Mobile Phase | 85:15 (v/v) Methanol / 0.1% Formic Acid in Water[4][5] |

| Flow Rate | 0.4 mL/min[4][5] |

| Elution Mode | Isocratic |

| Column Temperature | 25°C[4] |

| Injection Volume | 10 µL |

| Run Time | ~5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Pitavastatin | Pitavastatin-D4 (IS) |

| Ionization Mode | ESI Positive[2][6] | ESI Positive |

| MRM Transition (m/z) | 422.0 → 290.1[4][5] | 426.0 → 294.1 |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy (CE) | Optimized for specific instrument | Optimized for specific instrument |

| Ion Spray Voltage | ~5000 V[2] | ~5000 V |

| Source Temperature | ~400°C[2] | ~400°C |

Method Validation and Data Summary

The method was validated according to regulatory guidelines. A summary of the performance characteristics is presented below.

Table 3: Method Validation Quantitative Summary

| Validation Parameter | Result |

| Linearity Range | 0.2 - 200 ng/mL[2][3] |

| Correlation Coefficient (r²) | > 0.99[2] |

| Lower Limit of Quantitation (LLOQ) | 0.2 ng/mL[2] |

| Intra-day Precision (%CV) | < 15%[2][6] |

| Inter-day Precision (%CV) | < 15%[2][6] |

| Accuracy (% Bias) | Within ±15% of nominal value[2][6] |

| Mean Extraction Recovery | > 70%[2] |

| Matrix Effect | Not significant[2] |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.

Caption: Workflow for Pitavastatin analysis in plasma.

The described LC-MS/MS method provides a simple, rapid, and reliable approach for the quantification of pitavastatin in human plasma. The use of a stable isotope-labeled internal standard and a straightforward protein precipitation protocol ensures high accuracy, precision, and throughput, making this method highly suitable for regulated bioanalysis in support of clinical and preclinical pharmacokinetic studies.

Note: This application note is based on established methodologies for pitavastatin. The user specified "tert-butyl pitavastatin," which may be a prodrug or derivative. While the general workflow and principles would remain the same, the mass-to-charge (m/z) ratios for the MRM transitions would need to be specifically determined and optimized for the tert-butylated form of the molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of pitavastatin lactone to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Pitavastatin in Human Plasma by LC–MS–MS | Semantic Scholar [semanticscholar.org]

- 6. Solid-phase extraction and liquid chromatography/tandem mass spectrometry assay for the determination of pitavastatin in human plasma and urine for application to Phase I clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preclinical Formulation of Tert-Butyl Pitavastatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl pitavastatin (B1663618) is the tert-butyl ester prodrug of pitavastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] Pitavastatin is utilized in the management of hypercholesterolemia. The tert-butyl ester modification is intended to modulate the physicochemical properties of the parent drug, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile in preclinical studies. As a more lipophilic entity than its parent carboxylic acid, tert-butyl pitavastatin is expected to have low aqueous solubility, presenting a challenge for formulation development, particularly for parenteral administration.

These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and analytical methods for the successful preclinical evaluation of tert-butyl pitavastatin.

Data Presentation

A critical aspect of preclinical formulation development is the thorough characterization of the drug substance's physicochemical properties. The following tables summarize key quantitative data for tert-butyl pitavastatin.

Table 1: Physicochemical and Solubility Data for Tert-Butyl Pitavastatin

| Property | Value | Reference / Method |

| Molecular Formula | C₂₉H₃₂FNO₄ | [1] |

| Molecular Weight | 477.57 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | ||

| DMSO | 100 mg/mL (209.39 mM) | [1] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble | |

| Water | Practically insoluble |

Table 2: Stability Profile of Tert-Butyl Pitavastatin

| Condition | Vehicle | Observations |

| Hydrolytic Stability | Aqueous Buffers | Ester hydrolysis is anticipated, particularly at non-neutral pH. |

| pH 3.0 | Increased stability of the lactone form of some statins has been observed at acidic pH. | |

| pH 7.4 | Hydrolysis to the active parent, pitavastatin, is expected. | |

| pH 9.0 | Base-catalyzed hydrolysis is likely to be rapid. | |

| Thermal Stability | Solid State | Stable at -20°C for up to 3 years. |

| In Solution | DMSO (-80°C) | Stable for up to 6 months.[1] |

| In Solution | DMSO (-20°C) | Stable for up to 1 month.[1] |

| Photostability | Not explicitly studied | As with many quinoline (B57606) derivatives, protection from light is recommended. |

Experimental Protocols

Preparation of an Oral Suspension (2.5 mg/mL)

This protocol is adapted from a method for preparing a suspended solution of tert-butyl pitavastatin suitable for oral and intraperitoneal administration.[1]

Materials:

-

Tert-butyl pitavastatin powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Saline (0.9% NaCl)

Procedure:

-

Prepare a 25.0 mg/mL stock solution of tert-butyl pitavastatin in DMSO.

-

In a sterile container, add 100 µL of the DMSO stock solution to 400 µL of PEG300.

-

Mix thoroughly until a homogenous solution is formed.

-

Add 50 µL of Tween-80 to the mixture and mix until evenly dispersed.

-

Add 450 µL of saline to bring the total volume to 1 mL, resulting in a final concentration of 2.5 mg/mL.

-

Vortex the suspension before each administration to ensure uniform distribution of the active pharmaceutical ingredient.

Analytical Method for Quantification of Tert-Butyl Pitavastatin by HPLC-UV

This protocol provides a general framework for the development of an HPLC-UV method suitable for quantifying tert-butyl pitavastatin in formulation samples.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for statin analysis.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Approximately 245 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of tert-butyl pitavastatin in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation: Dilute the formulation samples with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Plot a calibration curve of peak area versus concentration for the standards. Determine the concentration of tert-butyl pitavastatin in the samples by interpolating their peak areas from the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, and robustness.

Mandatory Visualizations

Signaling Pathway

Caption: HMG-CoA Reductase Signaling Pathway.

Experimental Workflow

Caption: Preclinical Formulation Workflow.

References

Application Notes: Utilizing Tert-butyl Pitavastatin in HMG-CoA Reductase Inhibition Assays

Introduction